molecular formula C6H11ClO B081408 1-Chloropinacolone CAS No. 13547-70-1

1-Chloropinacolone

Cat. No.: B081408
CAS No.: 13547-70-1
M. Wt: 134.6 g/mol
InChI Key: ULSAJQMHTGKPIY-UHFFFAOYSA-N
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Description

1-Chloropinacolone, also known as 1-Chloro-3,3-dimethyl-2-butanone, is an organic compound with the chemical formula C6H11ClO. It is a colorless to slightly yellow liquid characterized by its chlorine and ketone functional groups. This compound is widely used in organic synthesis, particularly as a reagent for introducing chlorine and ketone moieties into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropinacolone can be synthesized through the chlorination of pinacolone. The process involves the reaction of pinacolone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out at a controlled temperature to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of microchannel reactors. Pinacolone solution and chlorine are introduced into the reaction unit of the microchannel reactor, where they react to form this compound. The reaction mixture is then cooled, and the product is collected .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropinacolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Substituted ketones or alcohols.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids

Scientific Research Applications

1-Chloropinacolone is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Used in the synthesis of biologically active compounds, including antiviral, antibacterial, antifungal, and antituberculous agents.

    Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals .

Comparison with Similar Compounds

    1-Bromopinacolone: Similar in structure but contains a bromine atom instead of chlorine.

    1-Iodopinacolone: Contains an iodine atom instead of chlorine.

    1-Fluoropinacolone: Contains a fluorine atom instead of chlorine.

Comparison: 1-Chloropinacolone is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, 1-Bromopinacolone and 1-Iodopinacolone are more reactive due to the larger size and lower bond dissociation energy of bromine and iodine, respectively. 1-Fluoropinacolone is less reactive due to the strong carbon-fluorine bond .

Properties

IUPAC Name

1-chloro-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSAJQMHTGKPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027749
Record name 1-Chloropinacolone
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13547-70-1
Record name 1-Chloropinacolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13547-70-1
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Record name 1-Monochloropinacoline
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Record name 2-Butanone, 1-chloro-3,3-dimethyl-
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Record name 1-Chloropinacolone
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Record name 1-chloro-3,3-dimethylbutan-2-one
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Record name 1-MONOCHLOROPINACOLINE
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Synthesis routes and methods

Procedure details

510 g (3 moles) of 4-hydroxybiphenyl were dissolved in 3 l of methyl ethyl ketone. 390 g of ground potassium carbonate were added and the mixture was heated to 80° C. 405 g (3 moles) of α-chloropinacoline were added dropwise over the course of 2 hours and the mixture was then stirred for a further 15 hours at 80° C. After cooling, it was filtered and the filter residue was rinsed with methyl ethyl ketone. The resulting filtrate was concentrated to dryness in vacuo by distilling off the solvent. The residue was taken up in methylene chloride and the solution was washed with 10% strength sodium hydroxide solution and twice with water, dried over sodium sulfate and concentrated in vacuo by distilling off the solvent. The residue was distilled, using a condenser cooled with hot water (50° C.), to avoid crystallization. After a small amount of first runnings of chloropinacoline at 40° C./0.4 mm Hg, 658 g (82% of theory) of 1-(4'-phenyl-phenoxy)3,3-dimethylbutan-2-one were obtained at 170° to 180° C./0.4 mm Hg.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
405 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-chloropinacolone in the synthesis of the alkaline phosphatase inhibitors discussed in the paper?

A1: this compound acts as a crucial reagent in the synthesis of the target compounds, 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. The research paper describes a two-step synthetic process []. First, various substituted aromatic aldehydes react with thiosemicarbazide to yield 1-(benzylidene) thiosemicarbazides. These intermediates then undergo cyclization with this compound, resulting in the formation of the desired 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines []. Essentially, this compound enables the formation of the thiazole ring, a key structural component of these potential inhibitors.

Q2: Is there information available in the research paper regarding the specific mechanism of the reaction between this compound and the 1-(benzylidene) thiosemicarbazides?

A2: Unfortunately, the research paper primarily focuses on the synthesis, characterization, and biological activity of the final 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives []. It doesn't delve into the detailed mechanism of the cyclization reaction involving this compound. Further investigation into the reaction conditions and potential intermediates would be required to elucidate the precise mechanism.

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